molecular formula C15H14BrNO3 B2959191 4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol CAS No. 1223891-03-9

4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol

Cat. No.: B2959191
CAS No.: 1223891-03-9
M. Wt: 336.185
InChI Key: NPKBEDCPDPUBTD-UHFFFAOYSA-N
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Description

“4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol” is a chemical compound with the molecular formula C15H14BrNO3 and a molecular weight of 336.18 . It is a biochemical used for proteomics research .


Synthesis Analysis

The synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yielded N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The substitution of iso-propyl group on the nitrogen atom in this molecule was confirmed by a septet signal of methine proton at δ 4.45 ppm (H-2″) and a doublet for two symmetrical methyl residues at δ 1.18 ppm (CH3-1″ and CH3-3″) .

Scientific Research Applications

Synthesis and Structural Analysis

Research in this area often focuses on the synthesis of complex organic compounds with specific structural features, such as Schiff base compounds and bromophenols, which are known for their versatile applications in medicinal chemistry and material science. For example, the synthesis of Schiff base compounds involves condensation reactions that are fundamental in creating compounds with potential antibacterial activities (Wang et al., 2008) Synthesis and Crystal Structure of (E)2-(3′-Bromo-5′-chloro-salicylidene amino)-4-methyl Pyridine. These methodologies are crucial for designing molecules with specific properties, including those that could mimic or interact with biological systems.

Biological Activities and Applications

Compounds similar to "4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol" are often studied for their biological activities. Bromophenols, for example, derived from marine sources, have been investigated for their antioxidant properties, demonstrating potential health benefits and applications in pharmaceuticals (E. K. Olsen et al., 2013) Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa. Similarly, novel bromophenol derivatives have been synthesized and evaluated for their inhibitory effects on enzymes like carbonic anhydrase, which play significant roles in various physiological processes (Yusuf Akbaba et al., 2013) Synthesis and Biological Evaluation of Novel Bromophenol Derivatives as Carbonic Anhydrase Inhibitors.

Environmental and Material Science Applications

Beyond biological activities, compounds with bromo- and phenol groups are also relevant in material science and environmental studies. For instance, the study of bromophenols in the context of water treatment has highlighted their transformation and the formation of potentially hazardous by-products, showcasing the environmental implications of these compounds (Jin Jiang et al., 2014) Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate.

Properties

IUPAC Name

4-bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c16-11-1-3-13(18)10(7-11)9-17-12-2-4-14-15(8-12)20-6-5-19-14/h1-4,7-8,17-18H,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKBEDCPDPUBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NCC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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